An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylhydrazine Hydrochloride
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a cornerstone reagent in modern organic synthesis, tert-Butylhydrazine hydrochloride (t-BHH) plays a pivotal role in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its unique structural features, combining the steric bulk of a tert-butyl group with the reactivity of a hydrazine moiety, offer chemists a versatile tool for a myriad of chemical transformations. This guide, intended for the discerning researcher and development professional, moves beyond a cursory overview to provide a detailed exploration of the physical and chemical properties of t-BHH. By understanding the fundamental characteristics of this compound, from its solid-state behavior to its spectroscopic signature, scientists can unlock its full potential in their synthetic endeavors, ensuring reproducibility, scalability, and safety. This document is structured to provide not just data, but also the scientific context and experimental rationale behind the characterization of this important chemical entity.
Molecular and Structural Characteristics
tert-Butylhydrazine hydrochloride is the hydrochloride salt of tert-butylhydrazine. The presence of the bulky tert-butyl group sterically hinders the adjacent nitrogen atom, influencing its reactivity and physical properties.
Molecular Formula: C₄H₁₃ClN₂[1][2]
Molecular Weight: 124.61 g/mol [1][2]
Chemical Structure:
Caption: Chemical structure of tert-Butylhydrazine hydrochloride.
Tabulated Physical Properties
A comprehensive understanding of a compound's physical properties is paramount for its effective use in research and development. The following table summarizes the key physical characteristics of tert-Butylhydrazine hydrochloride.
| Property | Value | Source(s) |
| Appearance | White to almost white or pale cream crystalline powder or crystals. | [3][4] |
| Melting Point | 190 - 194 °C | [1][2] |
| Boiling Point | No information available. | [1] |
| Density | No data available. | [1] |
| Vapor Pressure | No data available. | [1] |
| Solubility | ||
| Water | Soluble (almost transparent solution). | [1][4] |
| Methanol | Soluble. | [1][4] |
| DMSO | Soluble. | [1][4] |
| Ethanol | Soluble. | |
| Acetone | Soluble. | |
| Hygroscopicity | Hygroscopic. | [3][4] |
Spectroscopic and Crystallographic Profile
Spectroscopic analysis provides a fingerprint of a molecule, offering invaluable insights into its structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of tert-Butylhydrazine hydrochloride is expected to show distinct signals corresponding to the protons of the tert-butyl group and the hydrazine moiety. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, while the protons on the nitrogen atoms will appear as broader signals, and their chemical shifts can be influenced by the solvent and concentration.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information about the carbon atoms in the molecule. It is expected to show two signals: one for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of tert-Butylhydrazine hydrochloride will exhibit characteristic absorption bands for N-H, C-H, and N-N bonds.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3400-3200 | N-H | Stretching |
| 3000-2850 | C-H (sp³) | Stretching |
| ~1600 | N-H | Bending |
| ~1470 | C-H | Bending |
A representative IR spectrum can be found on ChemicalBook.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The fragmentation pattern of tert-Butylhydrazine hydrochloride would likely involve the loss of the hydrochloride and fragmentation of the tert-butyl group.
X-Ray Crystallography
The crystalline nature of tert-Butylhydrazine hydrochloride suggests that its three-dimensional structure can be determined by X-ray crystallography. This technique would provide precise information on bond lengths, bond angles, and the packing of the molecules in the crystal lattice.
Chemical Properties and Reactivity
The chemical behavior of tert-Butylhydrazine hydrochloride is dictated by the interplay of the nucleophilic hydrazine group and the sterically demanding tert-butyl substituent.
-
Stability: It is stable under normal conditions.[1]
-
Reactivity: As a hydrazine derivative, it is a versatile reagent in organic synthesis. It is particularly known for its use in the synthesis of heterocyclic compounds, such as pyrazoles.[4] The bulky tert-butyl group can influence the regioselectivity of these reactions.
-
Incompatibilities: It is incompatible with strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may release nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1]
Experimental Protocols for Physical Property Determination
To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. The following section outlines methodologies for determining key physical properties of tert-Butylhydrazine hydrochloride, grounded in internationally recognized guidelines.
Workflow for Physical Property Characterization
Caption: A generalized workflow for the comprehensive physical and chemical characterization of a solid compound like tert-Butylhydrazine hydrochloride.
Melting Point Determination (as per OECD Guideline 102)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary tube melting point apparatus
-
Calibrated thermometer or digital temperature probe
Procedure:
-
Sample Preparation: Finely powder the dry tert-Butylhydrazine hydrochloride.
-
Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-4 mm.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the apparatus at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting range.
Water Solubility (as per OECD Guideline 105)
Principle: Water solubility is the maximum concentration of a substance that can be dissolved in water at a specific temperature.
Apparatus:
-
Constant temperature water bath or shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure (Flask Method):
-
Equilibration: Add an excess amount of tert-Butylhydrazine hydrochloride to a known volume of water in a flask.
-
Agitation: Agitate the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: Allow the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved substance in the filtrate using a validated analytical method.
Hygroscopicity (based on USP General Chapter <671>)
Principle: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.
Apparatus:
-
Controlled humidity chamber or desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., 80% RH using a saturated solution of ammonium chloride).
-
Analytical balance
Procedure:
-
Initial Weighing: Accurately weigh a sample of dry tert-Butylhydrazine hydrochloride.
-
Exposure: Place the sample in the controlled humidity environment for a specified period (e.g., 24 hours).
-
Final Weighing: After the exposure period, re-weigh the sample.
-
Calculation: Calculate the percentage of weight gain to determine the extent of moisture absorption. The substance can then be classified according to pharmacopeial definitions (e.g., slightly hygroscopic, hygroscopic, very hygroscopic).
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of tert-Butylhydrazine hydrochloride are crucial for ensuring laboratory safety.
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place. It should be stored away from incompatible materials such as oxidizing agents.[1] Due to its hygroscopic nature, storage in a desiccator or under an inert atmosphere is recommended.
Conclusion
This technical guide has provided a comprehensive overview of the physical and chemical properties of tert-Butylhydrazine hydrochloride, a key reagent in synthetic chemistry. By consolidating available data on its molecular characteristics, physical constants, spectroscopic profile, and reactivity, this document serves as a valuable resource for researchers and developers. The inclusion of standardized experimental protocols underscores the importance of rigorous characterization for ensuring the quality and consistency of chemical processes. While some physical properties like density and vapor pressure remain to be experimentally determined, the information presented herein provides a solid foundation for the safe and effective application of tert-Butylhydrazine hydrochloride in the laboratory and beyond.
References
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PubChem. (n.d.). tert-Butylhydrazine monohydrochloride. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
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Haz-Map. (n.d.). tert-Butylhydrazine hydrochloride. Retrieved January 16, 2026, from [Link]
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UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 16, 2026, from [Link]
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AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved January 16, 2026, from [Link]
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Chemsrc. (2025). tert-butylhydrazine. Retrieved January 16, 2026, from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). tert-Butylhydrazine hydrochloride. Retrieved January 16, 2026, from [Link]
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- Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
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